Mass Shift Advantage in MS Resolution
The incorporation of two deuterium atoms in 2-Butenedioic acid-d2 yields a distinct mass shift of M+2 compared to the unlabeled fumaric acid (M) . This mass difference is critical for quantitative mass spectrometry, as it allows for the complete chromatographic and spectrometric resolution of the internal standard signal from the endogenous analyte signal, a requirement that unlabeled fumaric acid cannot fulfill [1]. In contrast, the cis-isomer, maleic acid, differs in physical properties and mass, but is chemically distinct and not a valid internal standard for fumaric acid quantification.
| Evidence Dimension | Nominal Mass-to-Charge Ratio (m/z) |
|---|---|
| Target Compound Data | M+2 (e.g., ~118 m/z for the molecular ion) |
| Comparator Or Baseline | Unlabeled Fumaric Acid: M (e.g., ~116 m/z) |
| Quantified Difference | +2 Da |
| Conditions | Low-resolution or high-resolution mass spectrometry (MS); applicable to both GC-MS and LC-MS. |
Why This Matters
This mass shift is the foundational property that qualifies the compound as a true isotope dilution mass spectrometry (IDMS) internal standard, enabling correction for matrix effects and instrument variability, which is impossible with the unlabeled analog.
- [1] Restek. (2015, October 25). Choosing an Internal Standard. View Source
